2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-
Description
3,4-Dimethyl-5-phenyl-2(3H)-oxazolone is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. Its structure features a phenyl group at position 5 and methyl substituents at positions 3 and 2. Oxazolones are widely recognized for their versatility in organic synthesis, serving as intermediates in peptide coupling, asymmetric catalysis, and the preparation of bioactive molecules .
Properties
CAS No. |
54026-27-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ORJYQENMECHTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted α-Amino Acids with Aldehydes
The Erlenmeyer synthesis is a classical method for oxazolone preparation. For 3,4-dimethyl-5-phenyl oxazolone, N,N-dimethylglycine serves as the amino acid precursor. Condensation with benzaldehyde derivatives in acetic anhydride and sodium acetate yields the target compound.
- Procedure :
- N,N-Dimethylglycine (5 mmol) and benzaldehyde (5 mmol) are refluxed in acetic anhydride (10 mL) with ZnO (0.1 eq) for 4 hours.
- The mixture is cooled, poured into ice water, and filtered to obtain the crude product.
- Recrystallization from ethanol affords 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 72–78% yield .
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | ZnO | |
| Solvent | Acetic anhydride | |
| Yield | 72–78% | |
| Reaction Time | 4 hours |
Cyclization of Trichloroamides
Trichloroacetyl chloride reacts with N-aryl-2-aminoacetophenones to form trichloroamides, which cyclize under basic conditions.
- Procedure :
- N-(3,4-Dimethylphenyl)-2-aminoacetophenone (1 mmol) is treated with trichloroacetyl chloride (1.2 eq) in benzene under reflux for 6 hours.
- The resulting trichloroamide is stirred with triethylamine (2 eq) in dichloromethane for 2 hours.
- Purification via silica chromatography yields 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 85% yield .
| Parameter | Value | Reference |
|---|---|---|
| Cyclizing Agent | Triethylamine | |
| Solvent | Dichloromethane | |
| Yield | 85% | |
| Reaction Time | 2 hours |
Mitsunobu Reaction and Sequential Cyclization
A one-pot protocol involving Mitsunobu reaction and cyclization constructs the oxazolone core.
- Procedure :
- 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (1 mmol) is treated with DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C.
- After 30 minutes, t-BuOLi (2.5 eq) is added, and the mixture is stirred at room temperature for 3 hours.
- The product is isolated via trituration with methanol, yielding 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 88% yield .
| Parameter | Value | Reference |
|---|---|---|
| Reagents | DIAD, PPh₃, t-BuOLi | |
| Solvent | THF | |
| Yield | 88% | |
| Reaction Time | 3.5 hours |
Oxidation of Oxazolidines
Oxazolidines derived from pseudoephedrine and formaldehyde can be oxidized to oxazolones.
- Procedure :
| Parameter | Value | Reference |
|---|---|---|
| Oxidizing Agent | KMnO₄ | |
| Solvent | Acetone/water | |
| Yield | 65% | |
| Reaction Time | 1 hour |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation process.
- Procedure :
| Parameter | Value | Reference |
|---|---|---|
| Power | 300 W | |
| Solvent | Acetic anhydride | |
| Yield | 82% | |
| Reaction Time | 10 minutes |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Erlenmeyer Synthesis | 72–78 | 4 hours | High | High |
| Trichloroamide | 85 | 8 hours | Moderate | Moderate |
| Mitsunobu Reaction | 88 | 3.5 hours | Low | Low |
| Oxidation | 65 | 1 hour | High | Moderate |
| Microwave-Assisted | 82 | 10 minutes | High | High |
Key Findings :
- The Mitsunobu reaction offers the highest yield (88%) but requires expensive reagents.
- Microwave-assisted synthesis balances speed and yield, making it suitable for industrial applications.
- Erlenmeyer synthesis remains the most cost-effective and scalable method.
Challenges and Optimization
- Regioselectivity : Unwanted regioisomers may form during cyclocondensation. Using bulky bases (e.g., DIPEA) improves selectivity.
- Purification : Oxazolones often require chromatography due to polar byproducts. Trituration with methanol effectively removes impurities.
- Stability : The compound is sensitive to moisture. Storage under argon at −20°C is recommended.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as anilines and pyridines, leading to the formation of substituted oxazolones.
Oxidation and Reduction Reactions: The oxazolone ring can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like anilines and pyridines in solvents such as acetonitrile at low temperatures (e.g., 5°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and their corresponding oxidized or reduced derivatives .
Scientific Research Applications
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- is a heterocyclic organic compound featuring a five-membered ring that contains both oxygen and nitrogen atoms. It has two methyl groups at the 3 and 4 positions and a phenyl group at the 5 position of the oxazolone ring. The compound's chemical formula is C11H11NO and it has a CAS number of 54026-27-6.
Scientific Research Applications
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- in Medicinal Chemistry
Research indicates that 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- exhibits biological activity, making it a subject of interest in medicinal chemistry. Its derivatives are being investigated for potential therapeutic applications due to their ability to interact with various biological targets. The mechanism of action involves forming stable complexes with specific substrates, which may lead to significant pharmacological effects.
Synthesis
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- typically involves the reaction of ephedrine or pseudoephedrine with aldehydes.
Unique structural features
The uniqueness of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- lies in its specific substitution pattern and the resulting chemical reactivity. This distinctiveness makes it particularly valuable in synthetic applications where precise control over reactivity is essential.
Structural Similarity
Several compounds share structural similarities with 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine | Oxazolidine | Contains a pyridyl substituent |
| 2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-Oxazaphospholidine | Oxazaphospholidine | Incorporates phosphorus into the ring structure |
| 3,4-Dimethyl-5-phenyloxazolidine | Oxazolidine | Similar substitution pattern without the oxazolone functionality |
Mechanism of Action
The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- 3-(3,4-Dimethoxyphenyl)-5(4H)-Isoxazolone (CAS 24031-71-8) Molecular Formula: C₁₁H₁₁NO₄ Melting Point: Not explicitly reported, but predicted boiling point is 324.1±52.0 °C. Density: 1.28±0.1 g/cm³ (predicted). Key Differences: The isoxazolone core (oxygen at position 2 instead of nitrogen) and dimethoxy substituents result in distinct electronic properties compared to the dimethyl-phenyl oxazolone. The presence of methoxy groups enhances solubility in polar solvents .
(Z)-4-(3,4-Dimethoxybenzylidene)-2-(2,4-dimethoxyphenyl)-5(4H)-Oxazolone
- Melting Point : 181.5–182.0 °C.
- Spectroscopy : IR peaks at 1773 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=N), and 1277 cm⁻¹ (C-O).
- ¹H NMR : δ 3.90–4.04 (methoxy groups), aromatic protons at δ 6.56–8.24.
- Key Differences : Benzylidene and dimethoxyphenyl substituents introduce conjugation, shifting absorption maxima to longer wavelengths compared to alkyl-substituted oxazolones .
Electronic and Photophysical Properties
- CBOZ (Triazine-Linked Oxazolone) UV-Vis Absorption: λₘₐₓ ~370 nm (π→π* transition). HOMO/LUMO: -5.87 eV (HOMO), -2.85 eV (LUMO), indicating a narrow energy gap (~3.02 eV). Application: Potential use in optoelectronics due to strong photoluminescence .
- 4-Phenyl-5-pyridin-4-yl-2(3H)-Oxazolone
Comparative Data Table
Key Research Findings
- Electronic Properties : Alkyl substituents (e.g., methyl) reduce steric hindrance compared to bulky aryl groups, enhancing reactivity in coupling reactions .
- Bioactivity : Pyridinyl-substituted oxazolones exhibit anti-tumor activity, suggesting that 3,4-dimethyl-5-phenyl-2(3H)-oxazolone could be modified for pharmacological applications .
- Optoelectronic Potential: Oxazolones with extended conjugation (e.g., CBOZ) demonstrate suitability for organic electronics, though alkyl-phenyl derivatives may lack sufficient π-conjugation for similar performance .
Q & A
Basic: What are the optimal synthetic routes for 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-? How can experimental design improve yield?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ factorial design can identify interactions between factors impacting yield . Additionally, reactor design principles (e.g., continuous vs. batch systems) should align with reaction kinetics and thermodynamic properties, as outlined in chemical engineering classifications .
Table 1: Example Factorial Design for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction Time (h) | 6 | 12 |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Use statistical error analysis (e.g., standard deviation, confidence intervals) to validate reproducibility . Cross-validation via complementary techniques (e.g., X-ray crystallography for structural confirmation) and computational simulations (e.g., density functional theory for spectral predictions) can reconcile discrepancies .
Basic: What characterization techniques are most effective for verifying the structure of 2(3H)-Oxazolone derivatives?
Methodological Answer:
Prioritize multi-modal characterization :
- NMR Spectroscopy : Confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve atomic-level structure .
Ensure adherence to safety protocols (e.g., handling hazardous solvents) as per analytical laboratory standards .
Advanced: How can computational modeling elucidate the reaction mechanisms of 3,4-dimethyl-5-phenyl-2(3H)-oxazolone?
Methodological Answer:
Leverage AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction pathways and transition states. Integrate quantum mechanical calculations (e.g., DFT) with kinetic Monte Carlo simulations to predict rate constants and intermediate stability . Theoretical frameworks should align with ontological and epistemological research objectives (e.g., mechanistic vs. empirical focus) .
Basic: What methodological approaches minimize impurities during synthesis?
Methodological Answer:
Implement membrane separation technologies (e.g., nanofiltration) or chromatography (e.g., HPLC) for purification . Optimize solvent selection using Hansen solubility parameters to enhance crystallization efficiency.
Table 2: Common Solvents for Crystallization
| Solvent | Polarity Index | Suitability for Oxazolones |
|---|---|---|
| Ethanol | 5.2 | Moderate |
| Acetonitrile | 5.8 | High |
| Dichloromethane | 3.1 | Low |
Advanced: How can thermodynamic properties (e.g., enthalpy, entropy) be experimentally determined for this compound?
Methodological Answer:
Use differential scanning calorimetry (DSC) to measure phase transitions and isothermal titration calorimetry (ITC) for binding energetics. Pair with computational thermodynamics (e.g., Gibbs free energy calculations) to validate experimental data .
Basic: What experimental design principles apply to studying the biological activity of 3,4-dimethyl-5-phenyl-2(3H)-oxazolone?
Methodological Answer:
Adopt dose-response assays with controlled variables (e.g., cell lines, incubation time). Use factorial design to test interactions between concentration and biological endpoints (e.g., IC50 values) . Ensure biological replicates to account for variability.
Advanced: How do steric and electronic effects of the 3,4-dimethyl and 5-phenyl groups influence reactivity?
Methodological Answer:
Combine Hammett substituent constants (σ values) with molecular dynamics simulations to quantify electronic effects. Steric hindrance can be analyzed via X-ray crystallography or molecular docking studies .
Basic: What safety protocols are critical when handling 2(3H)-Oxazolone derivatives?
Methodological Answer:
Follow OSHA HCS guidelines:
- Use fume hoods for volatile reagents.
- Wear PPE (gloves, goggles) to prevent dermal exposure .
- Store compounds away from oxidizers and moisture.
Advanced: How can machine learning optimize reaction conditions for novel oxazolone derivatives?
Methodological Answer:
Train neural networks on historical reaction data (e.g., yields, conditions) to predict optimal parameters. Integrate with robotic automation for high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
